molecular formula C8H8N2O3 B1352255 N-methyl-2-nitrobenzamide CAS No. 3400-29-1

N-methyl-2-nitrobenzamide

Cat. No.: B1352255
CAS No.: 3400-29-1
M. Wt: 180.16 g/mol
InChI Key: VHOZXKCOAPJVFY-UHFFFAOYSA-N
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Description

N-Methyl-2-nitrobenzamide (C₈H₈N₂O₃) is a nitro-substituted benzamide derivative characterized by a methyl group attached to the amide nitrogen and a nitro group at the ortho position of the benzene ring. Its synthesis typically involves reacting 2-nitrobenzoic acid with thionyl chloride to form 2-nitrobenzoyl chloride, followed by treatment with methylamine (). Key spectroscopic data includes:

  • ¹H NMR (DMSO-d₆): δ 8.36 (q, J = 4.7 Hz, 1H), 2.75 (d, J = 4.6 Hz, 3H) .
  • ¹³C NMR: δ 167.23 (amide carbonyl), 151.66 (nitro-substituted aromatic carbon) .

This compound serves as a precursor in medicinal chemistry, particularly in developing focal adhesion kinase (FAK) inhibitors for cancer imaging () and as a ligand for benzodiazepine receptors (). Its reactivity and biological activity are influenced by the electron-withdrawing nitro group and the steric effects of the methyl substituent.

Properties

IUPAC Name

N-methyl-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c1-9-8(11)6-4-2-3-5-7(6)10(12)13/h2-5H,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHOZXKCOAPJVFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70409329
Record name N-methyl-2-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70409329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3400-29-1
Record name N-methyl-2-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70409329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below summarizes key analogs of N-methyl-2-nitrobenzamide, highlighting structural variations and their impacts:

Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications Reference
This compound C₈H₈N₂O₃ -NO₂ (ortho), -N(CH₃)- FAK inhibitor precursor ; Receptor ligand
5-(1,1-Dioxidothiomorpholino)-N-methyl-2-nitrobenzamide C₁₂H₁₅N₃O₅S Thiomorpholine dioxide at C5 Enhanced solubility; FAK-targeting radiotracer
N-(2-Methylphenyl)-2-nitrobenzamide C₁₄H₁₂N₂O₃ -NH(2-methylphenyl) vs. -N(CH₃)- Orthorhombic crystal structure; hydrogen bonding influences packing
N-(3-Cyclopentyloxy-4-methoxyphenyl)-N-methyl-2-nitrobenzamide C₂₁H₂₃N₃O₅ Cyclopentyloxy and methoxy groups at C3/C4 Improved receptor binding affinity
4-Bromo-N-(2-nitrophenyl)benzamide C₁₃H₉BrN₂O₃ Bromine at C4; -NH(2-nitrophenyl) Steric bulk alters electronic properties

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : Methoxy or cyclopentyloxy substituents () enhance electron density, improving receptor interactions, whereas bromine () or nitro groups increase electrophilicity.
  • Solubility : Thiomorpholine dioxide derivatives () exhibit higher aqueous solubility due to polar sulfone groups.
  • Crystallography : N-(2-Methylphenyl)-2-nitrobenzamide forms hydrogen-bonded dimers in its orthorhombic lattice, influencing melting points and stability .

Reactivity Trends :

  • Nitro groups facilitate nucleophilic aromatic substitution (e.g., thiomorpholine addition in ).
  • Methyl groups on the amide nitrogen reduce steric hindrance compared to bulkier aryl substituents ().

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